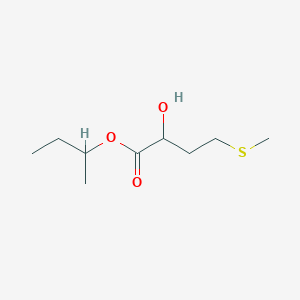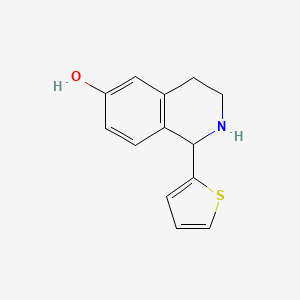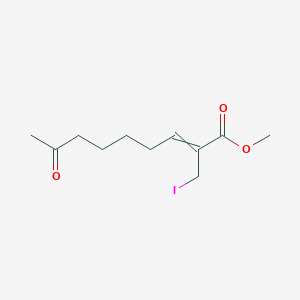![molecular formula C11H10FNO3S B12579556 2,4-Thiazolidinedione, 5-[2-(4-fluorophenoxy)ethyl]- CAS No. 200631-85-2](/img/structure/B12579556.png)
2,4-Thiazolidinedione, 5-[2-(4-fluorophenoxy)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Thiazolidinedione, 5-[2-(4-fluorophenoxy)ethyl]-: is a compound belonging to the thiazolidinedione class, which is known for its diverse biological activities. This compound features a thiazolidinedione core with a 5-position substitution of a 2-(4-fluorophenoxy)ethyl group. Thiazolidinediones are heterocyclic compounds containing both sulfur and nitrogen atoms, and they have been extensively studied for their pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Thiazolidinedione, 5-[2-(4-fluorophenoxy)ethyl]- typically involves the following steps:
Knoevenagel Condensation: This reaction involves the condensation of 2,4-thiazolidinedione with an appropriate aldehyde or ketone in the presence of a base, such as piperidine or pyridine, to form the corresponding 5-arylidene-2,4-thiazolidinedione.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,4-Thiazolidinedione derivatives can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of hydrogen gas and a Pd/C catalyst to reduce double bonds or other reducible groups.
Substitution: Substitution reactions can occur at various positions on the thiazolidinedione ring, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, Pd/C catalyst.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce fully saturated derivatives.
Scientific Research Applications
Chemistry: 2,4-Thiazolidinedione, 5-[2-(4-fluorophenoxy)ethyl]- is used as a building block in the synthesis of various biologically active molecules. It serves as a precursor for the development of new drugs and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways .
Medicine: Thiazolidinedione derivatives, including this compound, are investigated for their antihyperglycemic and antitumor activities. They act as peroxisome proliferator-activated receptor (PPAR) activators, which play a role in regulating glucose and lipid metabolism .
Industry: In the industrial sector, this compound is utilized in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 2,4-Thiazolidinedione, 5-[2-(4-fluorophenoxy)ethyl]- involves its interaction with molecular targets such as PPARs. By activating these receptors, the compound influences the expression of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity and reduced blood glucose levels . Additionally, its antitumor activity is attributed to its ability to inhibit histone deacetylases (HDACs), which play a role in regulating gene expression and cell proliferation .
Comparison with Similar Compounds
Pioglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.
Rosiglitazone: Similar to pioglitazone, it is used to improve insulin sensitivity.
Troglitazone: An older thiazolidinedione with similar properties but withdrawn from the market due to safety concerns.
Uniqueness: 2,4-Thiazolidinedione, 5-[2-(4-fluorophenoxy)ethyl]- stands out due to its specific substitution pattern, which may confer unique biological activities and improved pharmacokinetic properties compared to other thiazolidinedione derivatives .
Properties
CAS No. |
200631-85-2 |
|---|---|
Molecular Formula |
C11H10FNO3S |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
5-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H10FNO3S/c12-7-1-3-8(4-2-7)16-6-5-9-10(14)13-11(15)17-9/h1-4,9H,5-6H2,(H,13,14,15) |
InChI Key |
DFDFPHUMCPMDNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCC2C(=O)NC(=O)S2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methoxyphenyl)-2-oxo-2-{[(oxolan-2-yl)methyl]amino}ethyl thiophene-2-carboxylate](/img/structure/B12579473.png)


![1-Methyl-5-nitroso-6-[(propan-2-yl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12579505.png)



![Pyridinium, 3-[[(hydroxymethyl)amino]carbonyl]-1-methyl-](/img/structure/B12579524.png)

![2-[2-(3-Chlorophenyl)prop-2-en-1-yl]-2-methoxy-1H-indene-1,3(2H)-dione](/img/structure/B12579541.png)
![4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile](/img/structure/B12579545.png)

![5-{[tert-Butyl(dimethyl)silyl]oxy}-1-phenylpent-2-en-1-one](/img/structure/B12579564.png)

